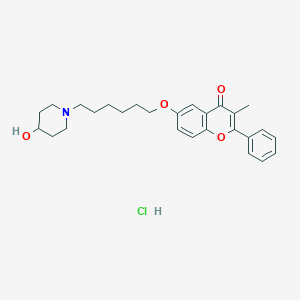
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI), also known as cis,cis-muconic acid, is a chemical compound that has been widely studied due to its potential applications in various fields. This compound is a key intermediate in the catabolism of several aromatic compounds, and it has also been identified as a potential building block for the production of bio-based chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) involves its conversion into muconolactone by the enzyme muconolactone isomerase. Muconolactone is then converted into muconate by the enzyme muconate lactonizing enzyme. Muconate is then converted into 3-oxoadipate by the enzyme muconate cycloisomerase. 3-oxoadipate is then converted into acetyl-CoA and succinyl-CoA, which can be used in the citric acid cycle for energy production.
Biochemical and Physiological Effects
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been shown to have no significant toxic effects on humans or animals. However, it can cause irritation to the skin and eyes upon contact. In terms of its biochemical effects, this compound has been shown to inhibit the growth of certain bacteria, such as Pseudomonas putida and Acinetobacter sp. This inhibition is thought to be due to the disruption of the citric acid cycle, which is essential for bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) in lab experiments is its availability and relatively low cost. It can be easily synthesized using common laboratory reagents. Another advantage is its stability, which allows for long-term storage without degradation. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI). One direction is the development of new methods for the synthesis of this compound, with a focus on improving the yield and purity of the product. Another direction is the exploration of its potential applications in the production of bio-based chemicals, such as adipic acid and terephthalic acid. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on bacterial growth.
Métodos De Síntesis
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) can be synthesized through several methods. One of the most common methods is the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)nic acid as the major product. Another method involves the hydrolysis of muconic acid dimethyl ester using sodium hydroxide. This method yields a mixture of Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)nic acid and trans,trans-muconic acid. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been widely studied for its potential applications in various fields. In the field of biotechnology, this compound has been identified as a potential building block for the production of bio-based chemicals. It can be converted into adipic acid, which is used in the production of nylon. It can also be converted into terephthalic acid, which is used in the production of polyester.
In the field of environmental science, cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been studied for its role in the catabolism of several aromatic compounds. It is a key intermediate in the catabolism of benzoate, toluene, and phenol. Understanding the mechanism of action of this compound can help in the development of bioremediation strategies for the removal of aromatic compounds from contaminated environments.
Propiedades
Número CAS |
138002-07-0 |
|---|---|
Nombre del producto |
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) |
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1,2-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-3-1-2-4-7(5,11)6(9)10/h5,8,11H,1-4H2,(H,9,10) |
Clave InChI |
BFEVGTMIYGOLSI-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)O)(C(=O)O)O |
SMILES canónico |
C1CCC(C(C1)O)(C(=O)O)O |
Sinónimos |
Cyclohexanecarboxylic acid, 1,2-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



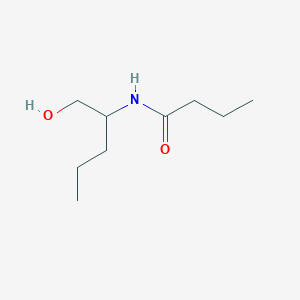
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
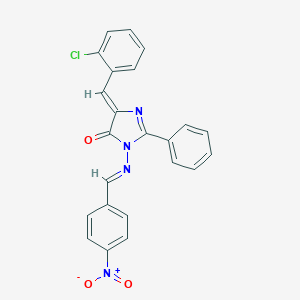
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

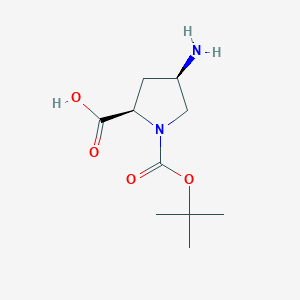

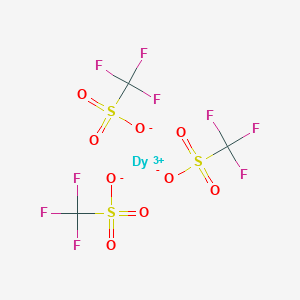
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
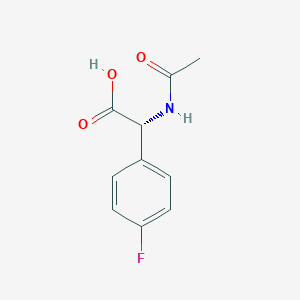
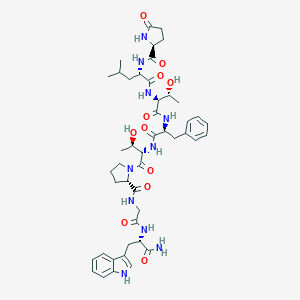
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
